

# 1,2-Benzenedithiol CAS number and molecular structure

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## Compound of Interest

Compound Name: 1,2-Benzenedithiol

Cat. No.: B097157

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## An In-depth Technical Guide to 1,2-Benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-benzenedithiol**, a pivotal organosulfur compound in various fields of chemical and biomedical research. It details the compound's core properties, molecular structure, synthesis, and key reactions. Special emphasis is placed on its role as a versatile ligand in coordination chemistry and its applications in analytical methods and the development of therapeutic agents.

## Core Compound Identification and Properties

**1,2-Benzenedithiol**, also known as 1,2-dimercaptobenzene or dithiocatechol, is a colorless to pale yellow, viscous liquid or solid with a distinct, unpleasant odor.<sup>[1][2][3]</sup> It consists of a benzene ring substituted with two adjacent thiol (-SH) groups.<sup>[2]</sup>

### Molecular Structure:

- Molecular Formula: C<sub>6</sub>H<sub>6</sub>S<sub>2</sub><sup>[4][5]</sup>
- SMILES: Sc1ccccc1S<sup>[4]</sup>
- InChI Key: JRVNQLOKVMWBFR-UHFFFAOYSA-N<sup>[1][4][5]</sup>

The key physicochemical properties of **1,2-benzenedithiol** are summarized in the table below.

Property	Value	Reference
CAS Number	17534-15-5	[1][4][5][6]
Molecular Weight	142.24 g/mol	[4]
Appearance	Colorless to pale yellow liquid or white solid with an unpleasant odor	[1][2][3]
Melting Point	22-28.5 °C	[1]
Boiling Point	119-120 °C (at 17 mmHg)	
Density	1.236 g/mL (at 25 °C)	
Solubility	Slightly soluble in water; soluble in benzene, ethanol, diethyl ether	[3][7]

## Synthesis and Reactions

**1,2-Benzenedithiol** is a valuable synthetic building block. Its reactivity is dominated by the two thiol groups, which are readily deprotonated, oxidized, and can participate in condensation and chelation reactions.

## Synthesis Pathways

While historically prepared via diazotization of 2-aminobenzenethiol, the modern and more efficient route involves the directed ortho-lithiation of benzenethiol.[2][8][9]

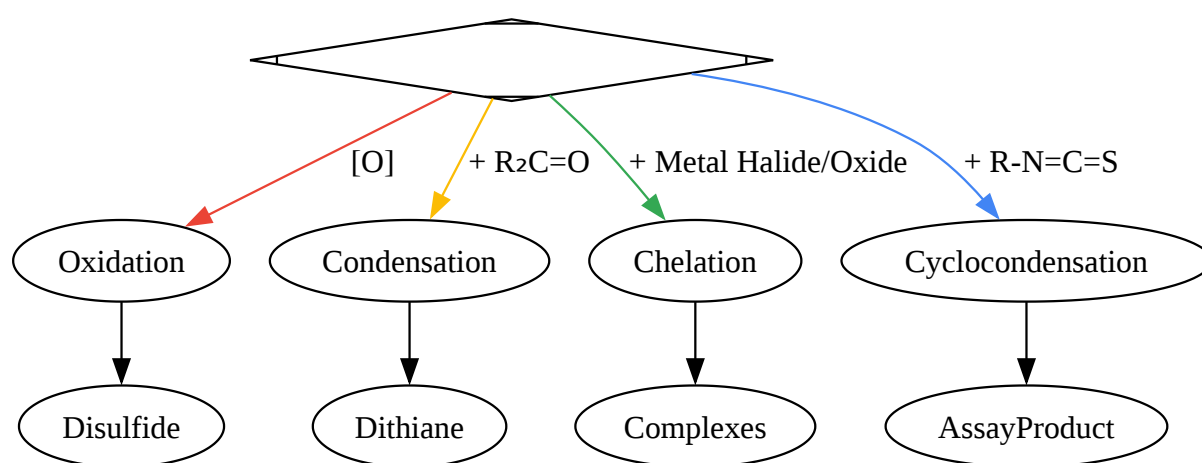
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## Key Chemical Reactions

- Oxidation: Readily oxidizes to form polymeric disulfide species.[2]
- Condensation with Aldehydes and Ketones: It undergoes condensation with carbonyl compounds to form five-membered dithiane heterocycles.[2] This reaction is a useful method

for protecting carbonyl groups in organic synthesis.

- Chelation to Metals: The conjugate base, **1,2-benzenedithiolate**, is an excellent chelating agent for a wide range of transition metals, forming stable dithiolate complexes.[2] This property is fundamental to its use in coordination chemistry and materials science.
- Reaction with Isothiocyanates: Reacts quantitatively with isothiocyanates in a cyclocondensation reaction to yield 1,3-benzodithiole-2-thione, a product with a strong UV absorbance.[10]



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## Applications in Research and Development

The unique reactivity of **1,2-benzenedithiol** makes it a valuable tool for researchers in chemistry and drug discovery.

### Coordination Chemistry

As a bidentate S,S-donor ligand, **1,2-benzenedithiol** is used to synthesize a vast array of metal complexes. These "dithiolene" complexes are studied for their interesting electronic structures, redox properties, and potential applications in catalysis and materials science.[11] [12] Siderophore analogs featuring tris(benzene-o-dithiolato) functionalities have also been synthesized, highlighting its utility in bioinorganic chemistry.[13]

## Drug Development and Medicinal Chemistry

**1,2-Benzenedithiol** and its derivatives are of growing interest in medicinal chemistry.

- Anticancer Agents: Metal complexes of **1,2-benzenedithiol** have demonstrated cytotoxic properties. For instance, certain arsenic(III) complexes showed significant cytotoxicity against human acute promyelocytic leukemia cells (NB4).[14] Similarly, specific copper(II) and zinc(II) complexes have been evaluated against Ehrlich ascites carcinoma. The general synthesis of such complexes is a key area of research.[3]

Compound	Cell Line	IC <sub>50</sub> (48h treatment)
AsI(PhS <sub>2</sub> )	NB4	~10 µM
AsBr(PhS <sub>2</sub> )	NB4	~10 µM
As <sub>2</sub> O <sub>3</sub> (Reference)	NB4	1.4 µM

Data sourced from MDPI,  
2019.[14]

## Analytical Chemistry

A significant application is the quantitative analysis of isothiocyanates (ITCs), a class of compounds known for their cancer chemopreventive activities.[10] The "cyclocondensation assay" relies on the specific and rapid reaction between **1,2-benzenedithiol** and ITCs. The resulting product is stable and can be easily quantified by spectrophotometry, making this a widely used method in food science and pharmacology.[10]

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## Experimental Protocols

### Experimental Protocol 1: One-Pot Synthesis of 1,2-Benzenedithiol[2][9]

This protocol is based on the efficient synthesis from benzenethiol.

- Preparation of Lithium Benzenethiolate: Dissolve benzenethiol in a suitable anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., Argon). Cool the solution to 0 °C. Add one equivalent of n-butyllithium (BuLi) dropwise while maintaining the temperature.
- ortho-Lithiation: To the solution from step 1, add a second equivalent of n-butyllithium at 0 °C. Allow the reaction to stir for several hours to ensure complete formation of the di-lithiated intermediate.
- Sulfidation: Cool the reaction mixture to -78 °C. Add one equivalent of elemental sulfur (S<sub>8</sub>) in small portions. The reaction is typically exothermic. Allow the mixture to warm slowly to room temperature and stir overnight.
- Acidification and Extraction: Quench the reaction by carefully adding it to an aqueous solution of hydrochloric acid (HCl, 2 equivalents). Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **1,2-benzenedithiol**.

## Experimental Protocol 2: Synthesis of a Dithiolate Metal Complex (Example: Arsenic(III) Complex)[16]

This protocol provides a general method for synthesizing neutral dithiolate complexes.

- Ligand Preparation: Dissolve 1 mmol of **1,2-benzenedithiol** in chloroform (CHCl<sub>3</sub>) that has been saturated with nitrogen gas to remove oxygen.
- Reaction: To the ligand solution, add an equimolar amount (1 mmol) of the arsenic(III) halide (e.g., AsBr<sub>3</sub> or AsI<sub>3</sub>).
- Reflux: Heat the reaction mixture and stir under reflux for 5 hours. The reaction should be maintained under an inert atmosphere.
- Isolation: After cooling, concentrate the solution under reduced pressure. Place the concentrated solution in a refrigerator.

- Crystallization: Crystals of the  $\text{AsX}(\text{S}_2\text{C}_6\text{H}_4)$  complex should form over several days to a week and can be isolated from the reaction mixture.

## Experimental Protocol 3: Condensation with a Ketone (General)[2][17]

This protocol describes the general procedure for forming a dithiane from **1,2-benzenedithiol** and a ketone.

- Reaction Setup: In a round-bottom flask, combine the ketone (1 equivalent) and **1,2-benzenedithiol** (1.1 equivalents) in a suitable solvent such as toluene or dichloromethane.
- Catalyst Addition: Add a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid or  $\text{BF}_3 \cdot \text{OEt}_2$ ).
- Water Removal: Heat the reaction to reflux. If using toluene, employ a Dean-Stark apparatus to remove the water formed during the condensation. Monitor the reaction progress by TLC.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) followed by brine.
- Purification: Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)